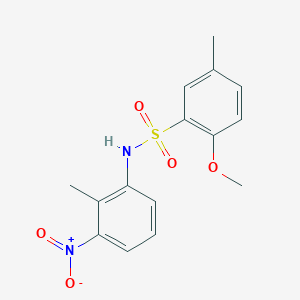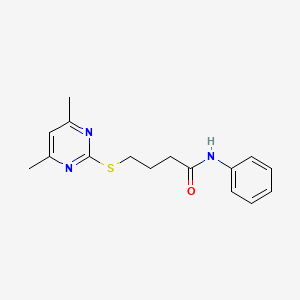
N-(4-acetamidophenyl)-N'-propan-2-yloxamide
Übersicht
Beschreibung
N-(4-acetamidophenyl)-N’-propan-2-yloxamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes an acetamidophenyl group and a propan-2-yloxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-N’-propan-2-yloxamide typically involves the reaction of 4-acetamidophenol with propan-2-yloxamide under specific conditions. One common method involves the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is carried out in the presence of hydrogen gas at ambient temperature and pressure . This method ensures high selectivity and yield, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the production of N-(4-acetamidophenyl)-N’-propan-2-yloxamide can be achieved through continuous flow processes. These processes involve passing a solution of 4-acetamidophenol and propan-2-yloxamide through a column packed with a catalyst, such as Pd/C, while simultaneously introducing hydrogen gas . This method allows for efficient and scalable production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetamidophenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the acetamidophenyl and propan-2-yloxamide groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-N’-propan-2-yloxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-acetamidophenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain . By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)-Indomethacin amide: A derivative with anti-inflammatory properties.
Phenacetin: An analgesic and antipyretic compound similar to paracetamol.
Uniqueness
N-(4-acetamidophenyl)-N’-propan-2-yloxamide is unique due to its specific structure, which combines the properties of acetamidophenyl and propan-2-yloxamide groups
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8(2)14-12(18)13(19)16-11-6-4-10(5-7-11)15-9(3)17/h4-8H,1-3H3,(H,14,18)(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFQNDQKJMVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide](/img/structure/B4239579.png)
![N-(sec-butyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4239594.png)


![3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B4239610.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B4239634.png)

![1-(3-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4239653.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole](/img/structure/B4239676.png)
![N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE](/img/structure/B4239684.png)
![2-{2-[(benzylamino)methyl]-4-bromophenoxy}acetamide](/img/structure/B4239687.png)

